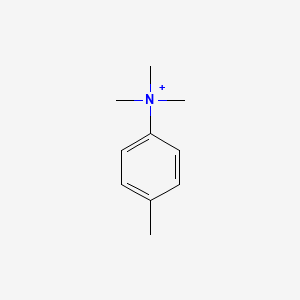
Benzenaminium, N,N,N,4-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenaminium, N,N,N,4-tetramethyl- typically involves the alkylation of aniline derivatives. One common method is the methylation of N,N-dimethylaniline using methyl iodide or methyl sulfate under basic conditions. The reaction can be represented as follows:
N,N-dimethylaniline+Methyl iodide→N,N,N,4-tetramethylanilinium iodide
The reaction is usually carried out in an organic solvent such as acetone or ethanol, and a base like sodium hydroxide or potassium carbonate is used to neutralize the hydrogen iodide formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of Benzenaminium, N,N,N,4-tetramethyl- can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality and reduces the risk of side reactions.
Análisis De Reacciones Químicas
Types of Reactions
Benzenaminium, N,N,N,4-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, cyanides, or thiolates can be used under basic or neutral conditions.
Major Products Formed
Oxidation: N,N,N,4-tetramethylanilinium N-oxide.
Reduction: N,N-dimethylaniline or N-methylaniline.
Substitution: Various substituted anilinium compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzenaminium, N,N,N,4-tetramethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is used in the study of enzyme inhibition and as a model compound for studying quaternary ammonium compounds’ interactions with biological membranes.
Industry: The compound is used in the production of dyes, pigments, and as an intermediate in the synthesis of other organic compounds.
Mecanismo De Acción
The mechanism of action of Benzenaminium, N,N,N,4-tetramethyl- involves its interaction with molecular targets such as enzymes and cell membranes. The positively charged nitrogen atom allows it to form ionic bonds with negatively charged sites on enzymes, inhibiting their activity. Additionally, its hydrophobic aromatic ring can interact with lipid bilayers, affecting membrane fluidity and permeability.
Comparación Con Compuestos Similares
Benzenaminium, N,N,N,4-tetramethyl- can be compared with other quaternary ammonium compounds such as:
Benzenaminium, N,N,N-trimethyl-: Similar structure but with one less methyl group, leading to different reactivity and applications.
Tetramethylammonium: Lacks the aromatic ring, making it less hydrophobic and less effective in interacting with biological membranes.
Phenyltrimethylammonium: Similar to Benzenaminium, N,N,N,4-tetramethyl-, but with different substitution patterns on the aromatic ring, affecting its chemical properties and applications.
Benzenaminium, N,N,N,4-tetramethyl- stands out due to its unique combination of a quaternary ammonium group and a substituted aromatic ring, providing a balance of hydrophilic and hydrophobic properties that make it versatile in various applications.
Propiedades
Número CAS |
22237-90-7 |
|---|---|
Fórmula molecular |
C10H16N+ |
Peso molecular |
150.24 g/mol |
Nombre IUPAC |
trimethyl-(4-methylphenyl)azanium |
InChI |
InChI=1S/C10H16N/c1-9-5-7-10(8-6-9)11(2,3)4/h5-8H,1-4H3/q+1 |
Clave InChI |
OVMCHIQZLWXXEU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)[N+](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![37,38,39,40,41,42-Hexaoxaheptacyclo[32.2.1.1~4,7~.1~10,13~.1~16,19~.1~22,25~.1~28,31~]dotetracontane](/img/structure/B14698040.png)
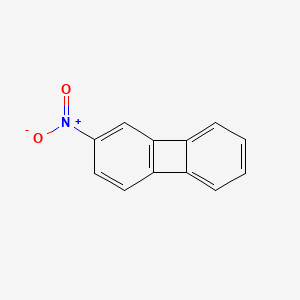
pentasilolane](/img/structure/B14698059.png)
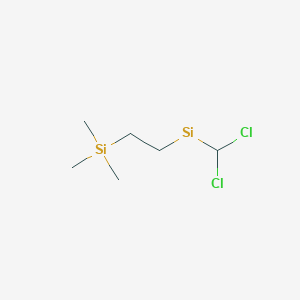

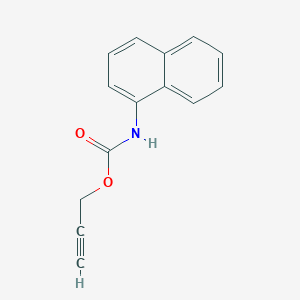

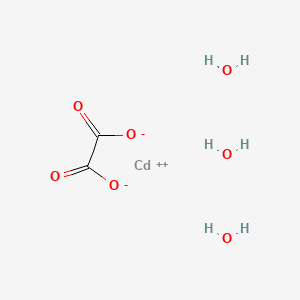
![[[1,1'-Bi(cyclohexane)]-1-yl]acetic acid](/img/structure/B14698090.png)
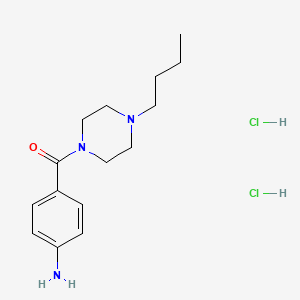
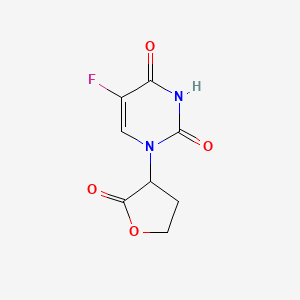
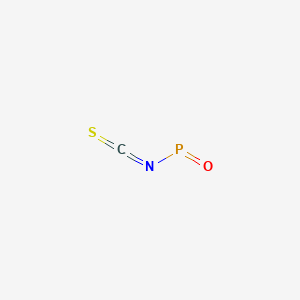
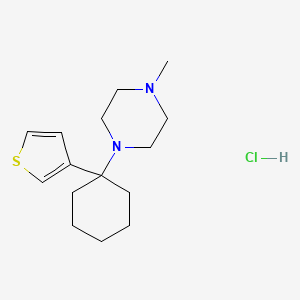
![[(E)-5-anthracen-9-yl-4-nitropent-4-enyl] acetate](/img/structure/B14698117.png)
